1-(2-溴乙基)哌啶

描述

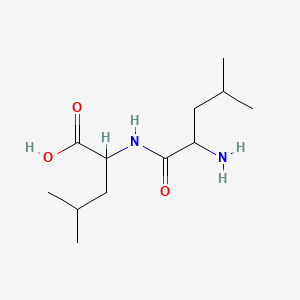

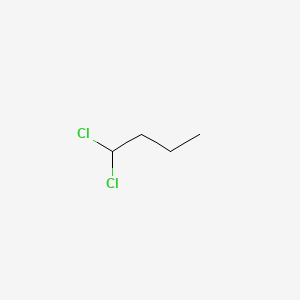

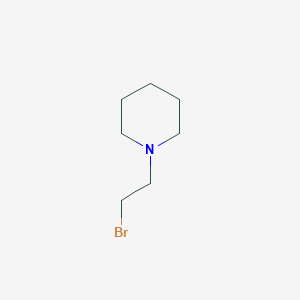

1-(2-Bromoethyl)piperidine is a chemical compound with the molecular formula C7H14BrN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . A method for the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)piperidine is represented by the formula C7H14BrN . The InChI key for this compound is OMLPYEWVUSQNGF-UHFFFAOYSA-N .

科学研究应用

增强抗生素的功效

Piperine,一种与1-(2-溴乙基)哌啶结构相关的化合物,已被发现可以增强抗生素如环丙沙星对金黄色葡萄球菌的功效,包括耐甲氧西林菌株。这归因于它抑制细菌外排泵的能力,导致抗生素在细菌细胞内的积累增加 (Khan et al., 2006)。

天然和合成化合物的合成

1-(2-溴乙基)哌啶作为合成各种天然和合成化合物的起始物质,由于哌啶骨架中存在手性中心和易于官能化的基团。这使得对映选择性合成成为可能,展示了它在有机化学和药物开发中的重要性 (Perdicchia et al., 2015)。

功能化哌啶的开发

研究表明,使用溴二甲基亚砜溴化物将1,3-二酮化合物转化为高度功能化的哌啶。这种方法提供了一种便捷获取带有各种功能基团的哌啶的途径,突显了它在合成化学中的实用性 (Khan et al., 2008)。

离子液晶设计

哌啶盐,与1-(2-溴乙基)哌啶密切相关,已被用于设计离子液晶。这些材料表现出丰富的向列相行为,包括高有序的薄层和六角柱相,展示了它们在先进材料应用中的潜力 (Lava et al., 2009)。

调节药物的渗透性

Piperine,与1-(2-溴乙基)哌啶在结构上相似,已被证明可以调节肠道的渗透特性。它通过诱导膜动力学的改变、影响毛刷状边缘膜流动性和酶动力学来实现这一点。这种特性被利用来增强各种药物的生物利用度 (Khajuria et al., 2002)。

作用机制

Target of Action

The primary targets of 1-(2-Bromoethyl)piperidine are cancer cells, particularly those of breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The compound interacts with these cells and influences several crucial signaling pathways essential for the establishment of cancers .

Mode of Action

1-(2-Bromoethyl)piperidine interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . It also reduces the level of Bcl-2 and increases the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in cancer cells . Additionally, it down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and proliferation. By regulating the signaling pathways mentioned above, it leads to inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Pharmacokinetics

Similar compounds like piperine have been shown to enhance bioavailability of other drugs , suggesting that 1-(2-Bromoethyl)piperidine might have similar properties.

Result of Action

The result of the action of 1-(2-Bromoethyl)piperidine is the inhibition of cancer cell survival and proliferation. By regulating crucial signaling pathways and affecting the cell cycle, it leads to apoptosis or programmed cell death in cancer cells .

Action Environment

The action, efficacy, and stability of 1-(2-Bromoethyl)piperidine can be influenced by various environmental factors. It’s important to note that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(2-Bromoethyl)piperidine, is an important task of modern organic chemistry .

属性

IUPAC Name |

1-(2-bromoethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLPYEWVUSQNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330111 | |

| Record name | 1-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)piperidine | |

CAS RN |

56477-57-7 | |

| Record name | 1-(2-bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。